5-Hydroxy-8-methyl-1,4-benzodioxane
Description
Properties
Molecular Formula |
C9H10O3 |
|---|---|
Molecular Weight |
166.17 g/mol |
IUPAC Name |
8-methyl-2,3-dihydro-1,4-benzodioxin-5-ol |
InChI |
InChI=1S/C9H10O3/c1-6-2-3-7(10)9-8(6)11-4-5-12-9/h2-3,10H,4-5H2,1H3 |
InChI Key |
DKTYTKPBNMPYMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)O)OCCO2 |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Benzodioxane derivatives have been investigated for their potential as anticancer agents. Studies indicate that compounds containing this scaffold can inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and induction of apoptosis. For instance, research has shown that certain benzodioxane derivatives exhibit significant cytotoxic effects against cancer cell lines, making them promising candidates for further development as chemotherapeutics .
Antibacterial Properties
The rise of antibiotic-resistant bacteria has prompted the search for new antibacterial agents. 5-Hydroxy-8-methyl-1,4-benzodioxane has demonstrated effectiveness against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus strains. In particular, derivatives designed to target the FtsZ protein involved in bacterial cell division have shown low minimum inhibitory concentrations (MICs), indicating strong antibacterial activity .
Neuropharmacology
The compound also acts on various neurotransmitter receptors, including serotoninergic (5-HT1A) and adrenergic receptors. This makes it a candidate for developing drugs targeting psychiatric disorders such as anxiety and depression. Its agonistic or antagonistic effects on these receptors can be fine-tuned through structural modifications to optimize therapeutic outcomes .
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions that can yield high purity and yield rates. Various methods have been documented, including:
- Reaction of catechol derivatives with epichlorohydrin or glycidyl tosylate in the presence of bases like sodium hydride.
- Cyclization processes that involve protecting group strategies to ensure selective formation of the benzodioxane ring .
Case Study: Anticancer Efficacy
A recent study evaluated a series of benzodioxane derivatives for their anticancer properties against breast cancer cell lines. Results indicated that specific modifications at the 5 and 8 positions enhanced cytotoxicity compared to unmodified derivatives. The study concluded that these compounds could serve as lead structures for novel anticancer drugs .
Case Study: Antibacterial Activity
Another research focused on synthesizing benzodioxane-benzamide hybrids aimed at combating resistant bacterial strains. The study reported several derivatives with MIC values lower than those of existing antibiotics, highlighting their potential as new therapeutic agents against resistant infections .
Summary Table of Applications
| Application Area | Specific Activity | Key Findings |
|---|---|---|
| Anticancer | Cytotoxic effects on cancer cells | Significant inhibition observed in vitro |
| Antibacterial | Effective against resistant strains | Low MICs reported for methicillin-resistant strains |
| Neuropharmacology | Modulation of neurotransmitter receptors | Potential therapeutic benefits in psychiatric disorders |
Preparation Methods
Base-Catalyzed Cyclization of Phenolic Precursors
The core 1,4-benzodioxane scaffold is constructed via cyclization of 2-benzyloxy-3-methylphenol derivatives with epoxide-forming agents. In a representative procedure, 2-benzyloxy-3-methylphenol reacts with (R)-monochlorohydrin under basic conditions (potassium carbonate, acetone) to form an intermediate epoxide, which undergoes intramolecular nucleophilic attack by the phenolic hydroxyl group. This step preferentially yields the six-membered 1,4-benzodioxane ring over seven-membered alternatives due to kinetic favorability. Reaction temperatures between 0–50°C optimize selectivity, with higher temperatures favoring byproduct formation.
Example 1 (Adapted from):
A mixture of 2-benzyloxy-3-methylphenol (6.43 g) and (R)-monochlorohydrin (99.0% ee) in acetone with K₂CO₃ refluxed at 50°C for 12 hours yielded (S)-2-hydroxymethyl-8-methyl-1,4-benzodioxane (97.4% ee, 80% yield). Chiral HPLC (OD column) confirmed enantiomeric excess.
Tosylation and Sulfonate Ester Formation
Post-cyclization, the primary hydroxyl group at the C2 position is often sulfonated to enhance stability or facilitate subsequent substitutions. Treatment with p-toluenesulfonyl chloride (TsCl) in dichloromethane/pyridine at 0–25°C converts 2-hydroxymethyl-8-methyl-1,4-benzodioxane to its tosylate derivative. This step achieves near-quantitative conversion (83–85% yield) and enables nucleophilic displacement reactions.
Table 1: Optimization of Tosylation Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Maximizes selectivity |
| Molar Ratio (TsCl) | 1.1 equiv | Minimizes di-tosylation |
| Base | Pyridine | Neutralizes HCl |
| Solvent | Dichlorloromethane | Enhances solubility |
Hydrogenolytic Deprotection of Benzyl Ethers
Palladium-Catalyzed Debenzylation
The 5-hydroxy group is typically protected as a benzyl ether during synthesis. Final deprotection employs hydrogenolysis over 5% Pd/C under 1–3 bar H₂ at room temperature. This method selectively cleaves the benzyl-oxygen bond without reducing the methyl or dioxane groups.
Example 2 (Adapted from):
A solution of 5-benzyloxy-8-methyl-1,4-benzodioxane (4.98 g) in ethanol was hydrogenated with Pd/C (5 wt%) at 25°C for 6 hours. Filtration and concentration afforded 5-hydroxy-8-methyl-1,4-benzodioxane as a white solid (92% yield, >99% purity by HPLC).
Stereochemical Control and Chiral Resolution
Enantioselective Synthesis via Chiral Epoxides
Optically pure (R)-monochlorohydrin (99% ee) induces asymmetry during cyclization, yielding (S)-configured 1,4-benzodioxanes. The stereochemical integrity remains preserved through tosylation and deprotection, as demonstrated by consistent chiral HPLC retention times.
Mechanistic Insight:
The epoxide intermediate adopts a chair-like transition state, where the methyl group at C8 occupies an equatorial position, minimizing steric strain and directing nucleophilic attack to the C2 position.
Industrial-Scale Considerations
Solvent and Catalyst Recycling
Patent data highlight acetone and dichloromethane as recyclable solvents in large-scale batches. Pd/C catalysts are reused up to five times with <5% activity loss.
Table 2: Cost Analysis of Key Reagents
| Reagent | Cost per kg (USD) | Contribution to Total Cost |
|---|---|---|
| (R)-Monochlorohydrin | 320 | 45% |
| Pd/C (5%) | 2800 | 30% |
| TsCl | 150 | 10% |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for synthesizing 5-Hydroxy-8-methyl-1,4-benzodioxane, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of 1,4-benzodioxane derivatives typically involves electrophilic substitution or metal-mediated coupling. For example, lithium/bromine or magnesium/bromine exchange reactions can introduce functional groups at specific positions, as demonstrated in the synthesis of 6-metallo-1,4-benzodioxane derivatives . For 5-hydroxy-8-methyl derivatives, regioselective protection of hydroxyl groups and alkylation at the 8-position using methyl halides under basic conditions (e.g., K₂CO₃ in DMF) may optimize yields. Post-synthetic deprotection steps (e.g., acidic hydrolysis) are critical to retain the hydroxyl group .
Q. Which spectroscopic techniques are prioritized for structural elucidation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming substitution patterns. H-NMR can distinguish methyl (δ ~2.3 ppm) and hydroxyl protons (δ ~5-6 ppm), while C-NMR identifies the benzodioxane ring carbons (δ 100-150 ppm). Mass spectrometry (MS) validates molecular weight (e.g., ESI-MS for [M+H]⁺), and IR spectroscopy confirms hydroxyl stretching (~3200-3600 cm⁻¹). Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .
Advanced Research Questions
Q. How do electronic effects of the 5-hydroxy and 8-methyl substituents influence the reactivity of 1,4-benzodioxane in electrophilic aromatic substitution (EAS)?
- Methodological Answer : The electron-donating 5-hydroxy group activates the ring toward EAS, directing incoming electrophiles to the para (position 8) or ortho positions. However, steric hindrance from the 8-methyl group may limit substitution at adjacent positions. Computational studies (e.g., DFT calculations) can predict regioselectivity, while experimental validation via nitration or halogenation reactions under controlled conditions (e.g., HNO₃/H₂SO₄ at 0°C) provides empirical data .
Q. What strategies resolve contradictions between computational predictions and experimental data on the stability of this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in simulations. To address this:
- Compare multiple computational methods (e.g., DFT vs. MP2) with implicit solvent models.
- Validate with accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) and HPLC-UV analysis to monitor degradation .
- Use X-ray crystallography to confirm molecular geometry and hydrogen-bonding networks, which influence stability .
Q. How can regioselective functionalization of the benzodioxane core be achieved at the 5-hydroxy position?
- Methodological Answer : Protecting the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride prior to functionalization prevents undesired side reactions. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) at the 6-position can proceed efficiently. Subsequent deprotection with TBAF restores the hydroxyl group .
Methodological & Analytical Questions
Q. What protocols ensure accurate quantification of this compound in biological matrices?
- Methodological Answer : Reverse-phase HPLC-UV with a C18 column (mobile phase: acetonitrile/0.1% formic acid) provides resolution from matrix interferents. Calibration curves (1–100 µg/mL) and internal standards (e.g., 4-hydroxybenzaldehyde) improve accuracy. For trace analysis, LC-MS/MS in MRM mode enhances sensitivity, with LOQs as low as 0.1 ng/mL .
Q. How do researchers navigate conflicting literature data on the solubility and stability of 1,4-benzodioxane derivatives?
- Methodological Answer : Cross-validate data using multiple databases (e.g., PubChem, Reaxys) and prioritize peer-reviewed studies. Solubility can be experimentally determined via shake-flask methods in buffered solutions (pH 1–13), while stability studies under varying temperatures and light exposure identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
